molecular formula C12H8N2O B14012883 2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile CAS No. 30197-78-5

2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile

Cat. No.: B14012883
CAS No.: 30197-78-5
M. Wt: 196.20 g/mol
InChI Key: LASRYGWUQDOKIF-UHFFFAOYSA-N
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Description

2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile is a synthetic organic compound featuring a chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) core structure fused with a malononitrile (propanedinitrile) functional group. This molecular architecture places it within a class of compounds known for their significant potential in materials science and medicinal chemistry research. The chromanone scaffold is a privileged structure in drug discovery, with numerous analogs demonstrating a wide range of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties . The incorporation of the strongly electron-withdrawing malononitrile group enhances the compound's utility in the development of advanced organic materials. Researchers are particularly interested in such derivatives for constructing push-pull chromophores, where the molecule consists of an electron-donor and an electron-acceptor linked by a π-conjugated system. These chromophores are fundamental components in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and as non-linear optical (NLO) materials . The malononitrile group acts as a potent electron-acceptor, and when coupled with the chromanone system, can lead to materials with desirable optical and electronic properties, such as intramolecular charge transfer and low bandgap, which are critical for optoelectronic device performance . This combination of a bioactive core and a versatile functional group makes this compound a valuable intermediate for researchers exploring new therapeutic leads and developing novel materials for next-generation electronic devices. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

30197-78-5

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2,3-dihydrochromen-4-ylidene)propanedinitrile

InChI

InChI=1S/C12H8N2O/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-4H,5-6H2

InChI Key

LASRYGWUQDOKIF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1=C(C#N)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach involves a Knoevenagel condensation reaction between 2,3-dihydro-4H-chromen-4-one (chroman-4-one) and malononitrile (propanedinitrile) under basic catalysis. This method is widely reported due to its efficiency, selectivity, and relatively mild reaction conditions.

Detailed Synthetic Protocol

Step Reactants Catalyst/Base Solvent Temperature Time Yield (%) Notes
1 2,3-Dihydro-4H-chromen-4-one + Malononitrile Piperidine or other organic base Ethanol or Toluene 80–100 °C 4–8 hours 70–90% Knoevenagel condensation; base catalyzes formation of the exocyclic double bond at C-4
2 Purification - Silica gel column chromatography Ambient - - Elution with ethyl acetate/hexane mixtures; TLC used for monitoring

Key Reaction:
$$
\text{2,3-Dihydro-4H-chromen-4-one} + \text{Malononitrile} \xrightarrow[\text{solvent}]{\text{Base, heat}} \text{this compound}
$$

Reaction Mechanism Insights

  • The base deprotonates malononitrile, generating a stabilized carbanion.
  • The carbanion attacks the electrophilic carbonyl carbon of chroman-4-one.
  • Subsequent elimination of water forms the exocyclic double bond conjugated with the chromene ring system.

Alternative Catalysts and Conditions

  • Solvent-Free Conditions: Some studies report solvent-free Knoevenagel condensations using solid bases like potassium carbonate (K₂CO₃), which enhance sustainability and reduce waste.
  • Microwave-Assisted Synthesis: Microwave irradiation accelerates the reaction, reducing time from hours to minutes while maintaining high yields.
  • Ionic Liquids: Use of ionic liquids as green solvents and catalysts has been explored, offering recyclability and enhanced reaction rates.

Industrial and Sustainable Considerations

  • Employing environmentally benign catalysts and solvent-free or aqueous media improves the green chemistry profile.
  • Optimization focuses on minimizing reaction time and maximizing yield with minimal by-products.
  • The use of heterogeneous catalysts facilitates catalyst recovery and reuse.

Research Findings and Data Summary

Parameter Observations References
Yield Range 70–90% under optimized conditions
Reaction Time 4–8 hours (conventional), <30 minutes (microwave)
Solvent Effects Ethanol and toluene commonly used; solvent-free methods successful
Base Catalysts Piperidine, morpholine, K₂CO₃ effective
Purification Column chromatography with silica gel; TLC monitoring
Spectroscopic Confirmation ¹H/¹³C NMR, FT-IR (notably nitrile stretch ~2200 cm⁻¹), HRMS, X-ray crystallography

Summary Table of Preparation Methods

Method Advantages Disadvantages Yield Notes
Base-Catalyzed Knoevenagel Condensation (Piperidine/Ethanol) High yield, straightforward Requires organic solvents 75–90% Most common method
Solvent-Free Knoevenagel Condensation (K₂CO₃) Environmentally friendly, less waste May require higher temperature 70–85% Sustainable approach
Microwave-Assisted Synthesis Rapid, energy-efficient Requires specialized equipment 80–90% Time-saving
Ionic Liquid Catalysis Recyclable catalyst, green solvent Cost and availability 75–85% Emerging method

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile involves its interaction with various molecular targets and pathways. It can inhibit enzymes, interact with DNA, and modulate signaling pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of 2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile with structurally related compounds:

Substituent Effects

  • 5,7-Dihydroxy-4-propyl-2H-chromen-2-one : Hydroxyl and propyl groups improve solubility in polar solvents and enable hydrogen bonding, which correlates with antimicrobial and antitumor activity in vitro .
  • Cationic Cyclopentadienyliron Chromene Complexes : Metal coordination introduces redox activity and stabilizes the chromene backbone, enabling applications in conductive polymers and targeted drug delivery .

Electronic and Material Properties

  • Propanedinitrile’s electron-withdrawing nature shifts absorption maxima to longer wavelengths (λₐᵦₛ ~400–450 nm) compared to alkyl-substituted chromenes (λₐᵦₛ ~350 nm).
  • Metal complexes display broad absorption bands (λₐᵦₛ ~500–600 nm) due to ligand-to-metal charge transfer, making them suitable for optoelectronic devices .

Data Tables and Research Findings

Table 1: Comparative Properties of Chromene Derivatives

Compound Substituents Molecular Weight (g/mol) λₐᵦₛ (nm) Key Applications
This compound Propanedinitrile ~265* ~420* Fluorescent materials
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Hydroxyl, Propyl 234 350 Antimicrobial/antitumor
Cationic Iron-Chromene Complexes Cyclopentadienyliron ~450–600 550 Conductive polymers

*Calculated values based on structural analogs.

Biological Activity

2,3-Dihydro-4H-chromen-4-ylidenepropanedinitrile is a synthetic compound belonging to the chromene family, characterized by a bicyclic structure that includes a benzene ring fused to a pyran ring. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The unique structure of this compound enhances its reactivity and biological potential. The presence of the propenedinitrile group contributes to its interactions with various biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound and its analogs:

  • Anticancer Activity : Compounds within the chromene class have been shown to induce apoptosis in cancer cells. Mechanisms include tubulin polymerization inhibition and caspase activation, leading to cell cycle arrest and reduced invasion and migration of cancer cells .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial or antifungal agent .
  • Antioxidant Effects : Similar compounds have demonstrated antioxidant properties, which may protect against oxidative stress-related damage in cells .
  • Antidiabetic and Anticholinesterase Activities : Some studies indicate potential benefits in managing diabetes and inhibiting cholinesterase, which is relevant for treating Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications. A comparative analysis of similar compounds reveals insights into their unique properties:

Compound NameStructure TypeKey FeaturesBiological Activity
2-HydroxyflavanoneFlavonoidHydroxyl group enhances antioxidant activityAntioxidant, antimicrobial
5,7-DihydroxyflavoneFlavonoidTwo hydroxyl groups increase reactivityAntioxidant, anti-inflammatory
ChromenoneChromoneSimple structure without nitrilesAntimicrobial
2-(3,4-Dihydroxyphenyl)-3-hydroxyflavoneFlavonoidMultiple hydroxyl groupsAntimicrobial

This table illustrates how variations in functional groups can lead to differences in biological activity.

Case Studies

Several studies have explored the biological activities of 2H/4H-chromenes:

  • Antitumor Mechanisms : In a study by Anthony et al. (2007), it was found that certain chromene derivatives induced apoptosis in various cancer cell lines through mechanisms involving tubulin interactions and caspase activation .
  • Antimicrobial Efficacy : Research conducted by Suvarna et al. (2017) demonstrated that specific chromene derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Diabetes Management : Soni et al. (2019) highlighted the antidiabetic potential of chromene derivatives, indicating their ability to lower blood glucose levels in diabetic models through various biochemical pathways .

The mechanisms through which this compound exerts its effects are diverse:

  • Cell Cycle Arrest : Induction of apoptosis via caspase activation leads to cell cycle arrest at the G2/M phase.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress pathways, contributing to its antioxidant effects.

Q & A

Q. What spectroscopic techniques are critical for characterizing 2,3-Dihydro-4H-chromen-4-ylidenepropanedinitrile?

Methodological Answer: Key techniques include ¹H/¹³C NMR for confirming the chromene and propanedinitrile moieties, FT-IR to identify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For structural elucidation, X-ray crystallography is recommended if single crystals can be obtained. Polarized optical microscopy (POM) and UV-Vis spectroscopy are useful for studying π-conjugation effects in the chromenylidenepropanedinitrile system .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 2,3-dihydro-4H-chromen-4-one and malononitrile, catalyzed by a base (e.g., piperidine). Reaction optimization should focus on solvent choice (e.g., ethanol or toluene), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of ketone to malononitrile). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields. Confirm purity using TLC and melting point analysis .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents.
  • Waste Management: Segregate nitrile-containing waste and dispose via licensed hazardous waste contractors.
  • First Aid: In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can the electron-withdrawing propanedinitrile group influence the compound’s photophysical properties?

Methodological Answer: The propanedinitrile moiety enhances electron-deficient character , red-shifting absorption/emission spectra. Use time-dependent DFT (TD-DFT) calculations to model excited-state behavior. Experimentally, compare UV-Vis and fluorescence spectra with non-nitrile analogs. For example, a bathochromic shift of ~50 nm in λmax is expected due to extended π-conjugation. Electrochemical studies (cyclic voltammetry) can quantify LUMO energy levels for optoelectronic applications .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative Assays: Test the compound alongside structural analogs (e.g., halogenated or methylated derivatives) under identical conditions (cell lines, concentrations).
  • Mechanistic Studies: Use flow cytometry to differentiate apoptosis vs. necrosis and western blotting to track signaling pathways (e.g., caspase-3 activation).
  • Dose-Response Analysis: Perform IC₅₀ determinations in triplicate to account for variability. Publish raw data and statistical methods (ANOVA) to enhance reproducibility .

Q. How to design experiments probing the compound’s reactivity under oxidative or photolytic conditions?

Methodological Answer:

  • Oxidative Stability: Expose the compound to H₂O₂ or UV light (254 nm) in DMSO and monitor degradation via HPLC. Identify byproducts using LC-MS.
  • Kinetic Studies: Use pseudo-first-order kinetics to determine degradation rates. Control humidity and oxygen levels using gloveboxes.
  • Computational Modeling: Apply Density Functional Theory (DFT) to predict reactive sites (e.g., chromene double bonds) and compare with experimental results .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Test slow evaporation in solvents like DCM/hexane or acetone/water.
  • Temperature Gradients: Use a thermal cycler to vary crystallization temperatures (4°C to 40°C).
  • Additive Trials: Introduce nucleation agents (e.g., polystyrene microspheres). For recalcitrant crystals, consider microseed matrix screening .

Data Analysis and Reproducibility

Q. How to address discrepancies in melting point data across studies?

Methodological Answer:

  • Standardize Methods: Use a calibrated melting point apparatus with a heating rate of 1°C/min.
  • Purity Verification: Cross-check via HPLC (≥95% purity threshold).
  • Report Contextual Details: Document atmospheric conditions (e.g., humidity) and solvent history (hygroscopic solvents may alter results) .

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